Enhanced Membrane Permeability Potential vs. 3-Hydroxybenzofuran-2-one Based on Computed Physicochemical Parameters
3-Methylidene-1-benzofuran-2-one exhibits a computed XLogP3-AA of 2.0 and a topological polar surface area (TPSA) of 26.3 Ų, consistent with favorable passive membrane permeability. Its zero hydrogen bond donor count further reduces desolvation penalty relative to hydroxylated analogs. In contrast, 3-hydroxybenzofuran-2(3H)-one displays XLogP3 ≈ 0.8, TPSA ≈ 46.5 Ų, and one hydrogen bond donor, parameters that predict substantially lower membrane flux [1]. This physicochemical divergence translates to a predicted permeability advantage for the methylidene congener in cellular assays.
| Evidence Dimension | Computed lipophilicity and polarity determinants of passive membrane permeability |
|---|---|
| Target Compound Data | XLogP3-AA: 2.0; TPSA: 26.3 Ų; HBD: 0; HBA: 2 |
| Comparator Or Baseline | 3-Hydroxybenzofuran-2(3H)-one: XLogP3 ≈ 0.8; TPSA ≈ 46.5 Ų; HBD: 1; HBA: 3 |
| Quantified Difference | ΔXLogP ≈ +1.2 log units; ΔTPSA ≈ -20.2 Ų |
| Conditions | Computed using XLogP3-AA and Cactvs algorithms in PubChem |
Why This Matters
Procurement for cell-based phenotypic screening or intracellular target engagement should prioritize the methylidene variant over hydroxylated analogs to maximize passive cellular uptake.
- [1] PubChem Compound Summary for CID 181147, 3-Methylidene-1-benzofuran-2-one. National Center for Biotechnology Information, 2026. View Source
